3-(2-Cyclohexenyl)pyridine
Overview
Description
Scientific Research Applications
Functionalization of Pyridines
The C2 position of pyridine rings is often challenging to functionalize due to its inherent stability. However, 3-(2-Cyclohexenyl)pyridine can undergo C2-H functionalization, leading to the introduction of various substituents. Recent advances in this area have focused on developing efficient methods for modifying pyridine N-oxides, including this compound .
Magnetically Recoverable Catalysts
Nano-catalysts, including magnetically recoverable ones, have gained attention in recent years. Researchers appreciate their high surface area, ease of separation, and reusability. Investigating 3-(2-Cyclohexenyl)pyridine-based catalysts could lead to efficient and sustainable processes in organic synthesis .
Mechanism of Action
Target of Action
This compound is a building block in organic synthesis , but its specific biological targets remain unclear. More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets . The specific interactions of 3-(2-Cyclohexenyl)pyridine with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions
Pharmacokinetics
Protodeboronation of alkyl boronic esters has been reported, which could potentially influence the bioavailability of compounds like 3-(2-Cyclohexenyl)pyridine . .
Result of Action
As a building block in organic synthesis , it’s likely to be involved in the formation of more complex molecules.
properties
IUPAC Name |
3-cyclohex-2-en-1-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h2,4-5,7-10H,1,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNKHDBVZOCVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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